8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolinehydrochloride
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Overview
Description
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolinehydrochloride is a chemical compound that features a trifluoromethyl group attached to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst like palladium or copper . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates . The use of scalable and efficient synthetic routes is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines .
Scientific Research Applications
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolinehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolinehydrochloride involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylated quinolines: Other quinoline derivatives with trifluoromethyl groups.
Uniqueness
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolinehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11ClF3N |
---|---|
Molecular Weight |
237.65 g/mol |
IUPAC Name |
8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8;/h1,3,5,14H,2,4,6H2;1H |
InChI Key |
ZKKLLVWFMJMDBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(F)(F)F)NC1.Cl |
Origin of Product |
United States |
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